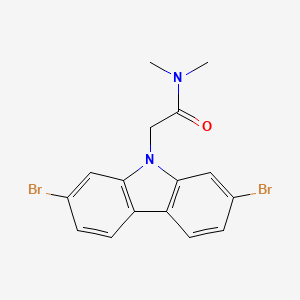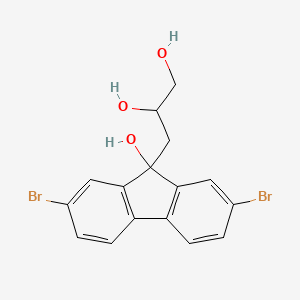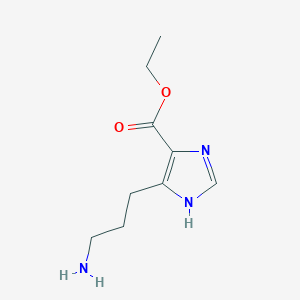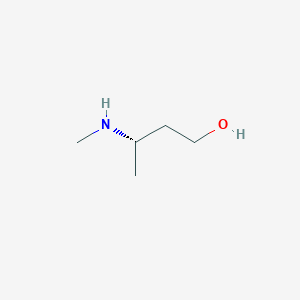
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Asn(Trt)-OPfp, also known as Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine pentafluorophenyl ester, is a derivative of asparagine used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminal and a trityl (Trt) protecting group at the side chain of asparagine. The pentafluorophenyl (Pfp) ester is used to activate the carboxyl group, facilitating peptide bond formation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(Trt)-OPfp typically involves the following steps:
Protection of Asparagine: The asparagine molecule is first protected at the N-terminal with the Fmoc group and at the side chain with the Trt group. This is achieved by reacting asparagine with Fmoc-Cl and Trt-Cl in the presence of a base such as triethylamine.
Activation of Carboxyl Group: The protected asparagine is then reacted with pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.
Industrial Production Methods
Industrial production of Fmoc-Asn(Trt)-OPfp follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of asparagine are protected using Fmoc-Cl and Trt-Cl.
Efficient Activation: The protected asparagine is then activated using pentafluorophenol and DCC in large reactors, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Fmoc-Asn(Trt)-OPfp undergoes several types of reactions, including:
Peptide Bond Formation: The primary reaction is the formation of peptide bonds during solid-phase peptide synthesis (SPPS).
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under specific conditions.
Common Reagents and Conditions
Fmoc Deprotection: Typically achieved using piperidine in dimethylformamide (DMF).
Trt Deprotection: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS).
Major Products Formed
Peptides: The primary products are peptides with asparagine residues.
By-products: By-products include fluorenylmethanol and trityl cations.
科学的研究の応用
Chemistry
Fmoc-Asn(Trt)-OPfp is widely used in the synthesis of peptides and proteins. Its stability and reactivity make it ideal for SPPS, allowing for the efficient incorporation of asparagine residues into peptides.
Biology
In biological research, peptides synthesized using Fmoc-Asn(Trt)-OPfp are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
Peptides synthesized with Fmoc-Asn(Trt)-OPfp are used in the development of therapeutic peptides and vaccines. These peptides can mimic natural proteins and modulate biological pathways.
Industry
In the pharmaceutical industry, Fmoc-Asn(Trt)-OPfp is used in the production of peptide-based drugs. Its use ensures high purity and yield of the final product.
作用機序
The mechanism of action of Fmoc-Asn(Trt)-OPfp involves the activation of the carboxyl group of asparagine, facilitating peptide bond formation. The Fmoc and Trt groups protect the amino and side chain groups, preventing unwanted side reactions. During SPPS, the Fmoc group is removed to expose the amino group, allowing it to react with the activated carboxyl group of another amino acid.
類似化合物との比較
Similar Compounds
Fmoc-Asn(Trt)-OH: Similar to Fmoc-Asn(Trt)-OPfp but lacks the pentafluorophenyl ester group.
Fmoc-Gln(Trt)-OPfp: A derivative of glutamine with similar protecting groups and activation.
Fmoc-Asp(OtBu)-OPfp: A derivative of aspartic acid with tert-butyl and pentafluorophenyl ester groups.
Uniqueness
Fmoc-Asn(Trt)-OPfp is unique due to its combination of Fmoc, Trt, and Pfp groups, providing high stability and reactivity. This makes it particularly useful in SPPS, ensuring efficient peptide synthesis with minimal side reactions.
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H31F5N2O5/c45-36-37(46)39(48)41(40(49)38(36)47)56-42(53)34(50-43(54)55-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-35(52)51-44(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,50,54)(H,51,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSONQVIVMGOLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H31F5N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
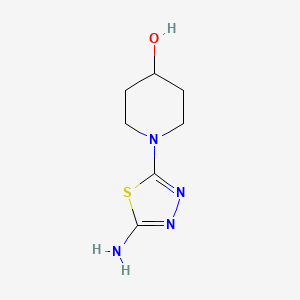
![Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)
![1-[1-(Hydroxymethyl)cyclopropyl]ethanol](/img/structure/B13886220.png)
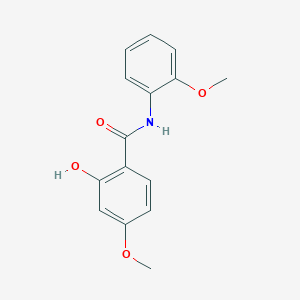
![(1S,4S)-1-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-amine;hydrochloride](/img/structure/B13886234.png)
![3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13886235.png)
